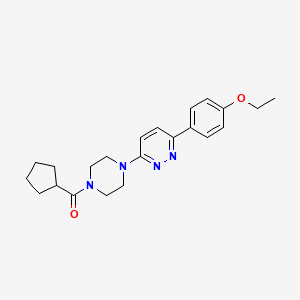![molecular formula C8H7N3O2 B6535536 methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 1780215-84-0](/img/structure/B6535536.png)
methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
概要
説明
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as an antimicrobial and antiviral agent due to its triazole moiety.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and other industrial products .
将来の方向性
Triazolopyridines, including methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, present a promising area of study for their potential neuroprotective and anti-inflammatory properties . Future research could focus on further exploring these properties and developing potential therapeutic applications.
作用機序
Target of Action
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems, exhibiting versatile biological activities . .
Mode of Action
The mode of action of triazole compounds generally involves binding to enzymes and receptors in the biological system
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound has been shown to inhibit specific kinases, thereby modulating signal transduction processes. Additionally, it binds to certain proteins, altering their conformation and activity, which can lead to changes in cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For example, the compound can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in nucleotide synthesis, affecting the availability of nucleotides for DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Microwave-assisted synthesis is favored due to its efficiency and eco-friendliness. The reaction is typically carried out in dry toluene at elevated temperatures (around 140°C) to facilitate the formation of the desired product .
化学反応の分析
Types of Reactions
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its anticancer properties.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate stands out due to its specific structural features and the potential for diverse biological activities. Its unique combination of the triazole and pyridine rings provides a versatile scaffold for drug development and other applications .
特性
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-11-5-9-10-7(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBPKHAUQYFVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine](/img/structure/B6535459.png)

![3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B6535471.png)
![2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline](/img/structure/B6535475.png)
![3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535480.png)
![3-(4-ethoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535487.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535494.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535500.png)
![1-{4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one](/img/structure/B6535507.png)
![3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535518.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535525.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535533.png)

![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535557.png)
